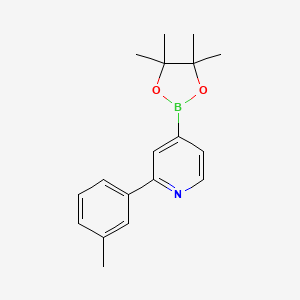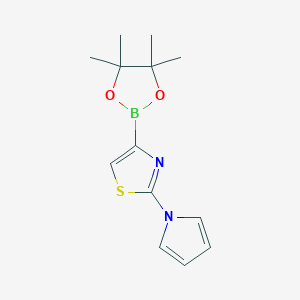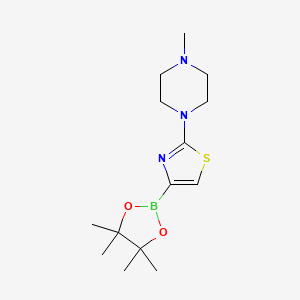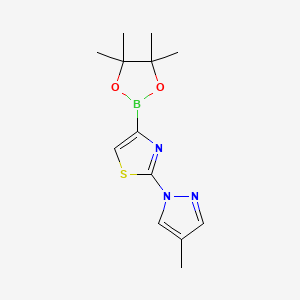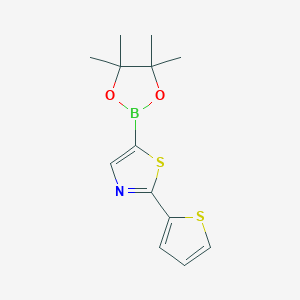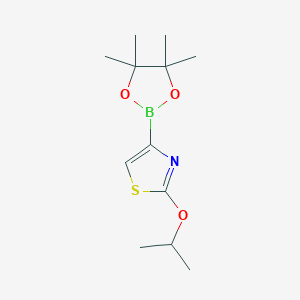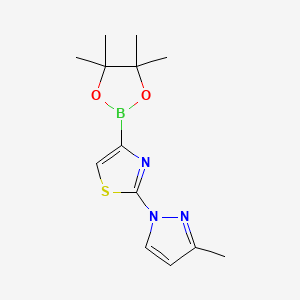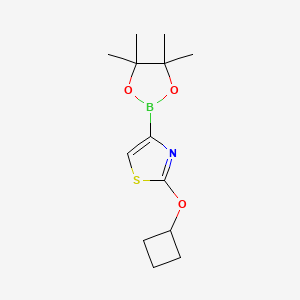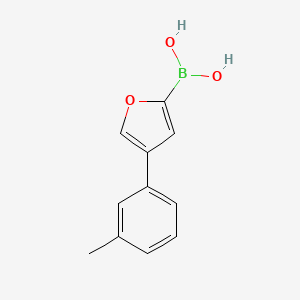
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (MPTPE) is a boron-based compound that has recently been studied for its potential applications in a variety of scientific fields. MPTPE has been found to possess a wide range of properties, including high solubility, low toxicity, and good biocompatibility. This has made it an attractive option for use in various lab experiments and scientific research.
科学研究应用
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a boron-containing reagent in a variety of biochemical reactions. In pharmacology, this compound has been used as a boron-containing drug candidate in drug delivery studies. In materials science, this compound has been used as a boron-containing reagent in the synthesis of a variety of materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boron atom in this compound is capable of forming a number of covalent bonds with other molecules, allowing it to form a variety of complexes with other molecules. This is believed to be the primary mechanism by which this compound exerts its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound is capable of modulating a number of biochemical and physiological processes, including enzyme activity, cell proliferation, and gene expression. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
实验室实验的优点和局限性
The main advantage of using 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester in lab experiments is its high solubility, low toxicity, and good biocompatibility. This makes it an ideal reagent for use in a variety of lab experiments. However, there are some limitations to using this compound in lab experiments, including the fact that it is not as stable as other boron-containing compounds and is not as readily available as other reagents. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes.
未来方向
The potential applications of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. For example, further research could be done to better understand the mechanism of action of this compound and to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done to explore the potential use of this compound in the synthesis of novel materials, such as polymers and nanomaterials.
合成方法
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods, including the Stille coupling reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction that utilizes a stannane reagent to form a carbon-carbon bond. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that utilizes a boronic acid and a halide reagent to form a carbon-carbon bond. The Sonogashira coupling reaction is a copper-catalyzed cross-coupling reaction that utilizes an alkyne and a halide reagent to form a carbon-carbon bond.
属性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2S/c1-11-7-6-8-18(9-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURAMTWFPKXACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

